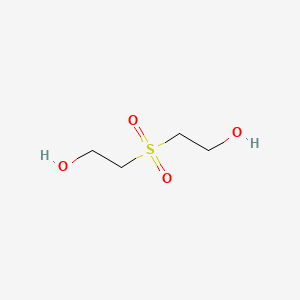

2,2'-Sulfonyldiethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50845. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-hydroxyethylsulfonyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c5-1-3-9(7,8)4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLILYBIARWEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062533 | |

| Record name | 2,2'-Sulfonyl bisethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2,2'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2580-77-0 | |

| Record name | β-Hydroxyethyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2580-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Sulfinylbisethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Sulfonyldiethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Sulfonyldiethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Sulfonyl bisethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-hydroxyethyl) sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-SULFONYL BISETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F8C9TE3KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,2'-Sulfonyldiethanol from Thiodiglycol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2'-sulfonyldiethanol from thiodiglycol, a critical chemical transformation for the production of a versatile building block in various scientific and pharmaceutical applications. This document details the experimental protocols, presents key quantitative data in a structured format, and explores the relevance of this compound and its derivatives in drug development, including their interaction with significant signaling pathways.

Introduction

This compound, also known as bis(2-hydroxyethyl) sulfone, is a symmetrical sulfone with the chemical formula O₂S(CH₂CH₂OH)₂. It serves as a valuable intermediate in organic synthesis, finding applications as a crosslinking agent for polymers and as a precursor to more complex molecules.[1] Its relevance to the pharmaceutical industry is growing, particularly through its conversion to divinyl sulfone, a potent inhibitor of various enzymes and a versatile tool in bioconjugation and drug delivery.[2] This guide focuses on the prevalent and accessible method of synthesizing this compound through the oxidation of thiodiglycol.

Physicochemical Properties

A clear understanding of the physical and chemical properties of both the starting material and the final product is essential for successful synthesis and purification.

| Property | Thiodiglycol (2,2'-Thiodiethanol) | This compound |

| CAS Number | 111-48-8 | 2580-77-0 |

| Molecular Formula | C₄H₁₀O₂S | C₄H₁₀O₄S |

| Molecular Weight | 122.19 g/mol | 154.18 g/mol [3] |

| Appearance | Colorless to pale yellow viscous liquid | White to off-white solid |

| Melting Point | -10 °C | 58.1 °C |

| Boiling Point | 283 °C | 432 °C |

| Density | 1.185 g/mL | 1.236 g/mL at 25 °C |

| Solubility | Miscible with water, ethanol, and acetone | Soluble in DMSO and methanol |

Synthesis of this compound

The primary route for the synthesis of this compound is the oxidation of thiodiglycol. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide and potassium permanganate being the most common.[4]

Oxidation using Hydrogen Peroxide

This method is often preferred due to its clean reaction profile, with water being the primary byproduct.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiodiglycol in a suitable solvent such as glacial acetic acid.

-

Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide to the stirred solution of thiodiglycol. The addition should be done portion-wise to control the exothermic reaction and maintain the temperature within a specific range, typically between 25-30 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: After the reaction is complete, the reaction mixture is cooled, and the excess hydrogen peroxide is carefully quenched. The product is then isolated by removal of the solvent under reduced pressure.

Quantitative Data (Illustrative):

| Reactant/Product | Molar Ratio | Reaction Time | Temperature | Yield |

| Thiodiglycol:H₂O₂ | 1:2.2 | 4-6 hours | 25-30 °C | ~85-95% |

Oxidation using Potassium Permanganate

Potassium permanganate is a powerful oxidizing agent that can also be effectively used for this conversion.

Experimental Protocol:

-

Reaction Setup: Dissolve thiodiglycol in an aqueous solution, and cool the mixture in an ice bath.

-

Addition of Oxidant: Slowly add a solution of potassium permanganate to the thiodiglycol solution while maintaining the temperature below 10 °C. The characteristic purple color of the permanganate will disappear as it is consumed.

-

Reaction Monitoring: The addition of potassium permanganate is continued until a faint, persistent pink color is observed, indicating the completion of the reaction.

-

Work-up: The manganese dioxide formed as a byproduct is removed by filtration. The filtrate is then concentrated to obtain the crude product.

Quantitative Data (Illustrative):

| Reactant/Product | Molar Ratio | Reaction Time | Temperature | Yield |

| Thiodiglycol:KMnO₄ | 3:4 | 2-3 hours | <10 °C | ~70-80% |

Purification of this compound

The crude this compound obtained from the synthesis can be purified by recrystallization to obtain a high-purity product.

Experimental Protocol: Recrystallization from Ethanol

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.[5][6]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.[7]

-

Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of cold ethanol.[8]

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Thiodiglycol | This compound |

| ¹H NMR (CDCl₃, ppm) | δ 3.76 (t, 4H), 2.75 (t, 4H), 2.55 (s, 2H) | δ 4.05 (t, 4H), 3.25 (t, 4H), 2.9 (br s, 2H) |

| ¹³C NMR (CDCl₃, ppm) | δ 61.1, 35.8 | δ 60.1, 55.2 |

| IR (KBr, cm⁻¹) | 3350 (O-H), 2920, 2870 (C-H), 1050 (C-O) | 3400 (O-H), 1300, 1120 (S=O) |

Relevance in Drug Development: A Gateway to Bioactive Molecules

While this compound itself has applications as a crosslinking agent, its primary significance in drug development lies in its role as a stable precursor to the highly reactive and versatile molecule, divinyl sulfone (DVS).[2]

Conversion to Divinyl Sulfone

This compound can be converted to divinyl sulfone through a double elimination reaction, typically under basic conditions at elevated temperatures.

Conversion of this compound to Divinyl Sulfone.

Divinyl Sulfone in Drug Development

Divinyl sulfone is a powerful tool in drug development due to its ability to act as a Michael acceptor, reacting with nucleophilic residues on proteins.[2] This reactivity allows it to function as a covalent inhibitor of various enzymes and as a crosslinking agent for bioconjugation.

6.2.1. Cysteine Protease Inhibition

Divinyl sulfone and its derivatives are potent and irreversible inhibitors of cysteine proteases.[2] The vinyl groups of DVS undergo a Michael addition reaction with the thiol group of the active site cysteine residue, forming a stable covalent bond and inactivating the enzyme. This mechanism is crucial for the development of therapeutic agents against diseases where cysteine proteases are implicated, such as parasitic infections and cancer.[2]

Mechanism of Cysteine Protease Inhibition by Divinyl Sulfone.

6.2.2. Kinase Inhibition and Signaling Pathway Modulation

Recent studies have highlighted the potential of vinyl sulfone derivatives as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10] By targeting the ATP-binding site of these kinases, vinyl sulfone compounds can block downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.[10] This makes them promising candidates for the development of targeted cancer therapies.

6.2.3. Crosslinking for Drug Delivery

The bifunctional nature of divinyl sulfone makes it an excellent crosslinking agent for creating hydrogels and other biocompatible matrices for controlled drug delivery. These crosslinked systems can encapsulate therapeutic agents and release them in a sustained manner, improving drug efficacy and reducing side effects.

Conclusion

The synthesis of this compound from thiodiglycol is a straightforward and efficient process that provides access to a valuable chemical intermediate. For researchers and professionals in drug development, the true potential of this compound lies in its role as a stable precursor to divinyl sulfone. The unique reactivity of divinyl sulfone as a covalent enzyme inhibitor and a crosslinking agent opens up a wide range of possibilities for the design of novel therapeutics and advanced drug delivery systems. A thorough understanding of the synthesis and reactivity of these compounds is therefore crucial for advancing research in these exciting fields.

References

- 1. Buy this compound | 2580-77-0 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 2580-77-0 | FB33630 | Biosynth [biosynth.com]

- 4. Dipeptide vinyl sulfones suitable for intracellular inhibition of dipeptidyl peptidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemconnections.org [chemconnections.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,2'-Sulfonyldiethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Sulfonyldiethanol, also known as bis(2-hydroxyethyl) sulfone, is a bifunctional molecule featuring two primary alcohol groups and a central sulfone moiety. This unique structure imparts a range of desirable chemical properties, making it a versatile compound in various scientific and industrial applications. Its high polarity and capacity for hydrogen bonding contribute to its utility as a solvent and a reactant in numerous chemical syntheses. This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a stable compound under normal conditions. A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀O₄S | [1][2] |

| Molecular Weight | 154.18 g/mol | [1][2] |

| CAS Number | 2580-77-0 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 58.1 °C | [3] |

| Boiling Point | 432 °C | [3] |

| Density | 1.236 g/mL at 25 °C | [1][2] |

| Vapor Pressure | 23.5 mmHg at 20 °C | [1][2] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [3][4] |

| pKa | 13.35 ± 0.10 (Predicted) | [4] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by its hydroxyl groups and the stability of the sulfone group. It can participate in a variety of chemical transformations, making it a valuable building block in organic synthesis.

Oxidation

The primary alcohol groups of this compound can be oxidized to aldehydes and subsequently to carboxylic acids using common oxidizing agents. The sulfone group is generally stable to further oxidation.

Nucleophilic Substitution

The hydroxyl groups can act as nucleophiles, participating in substitution reactions. This reactivity is fundamental to many of its applications, such as in the formation of esters and ethers.

Polymerization

As a diol, this compound can be used as a monomer or a chain extender in polymerization reactions. It is particularly useful in the synthesis of polyesters and polyurethanes, where the incorporation of the sulfone group can enhance the thermal and hydrolytic stability of the resulting polymer.[1]

Cross-linking Agent

This compound is utilized as a cross-linking agent for various polymers, including poly(vinyl alcohol) and poly(vinyl phosphonic acid).[1][5] The cross-linking occurs through the reaction of its hydroxyl groups with functional groups on the polymer chains, forming stable ether linkages. This process can significantly modify the physical properties of the polymers, such as increasing their mechanical strength and reducing their solubility in water.

Experimental Protocols

Synthesis of this compound from Thiodiglycol

A common method for the synthesis of this compound involves the oxidation of thiodiglycol (2,2'-thiodiethanol).

Materials:

-

Thiodiglycol

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

-

Sodium hydroxide solution (4 M)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve thiodiglycol (2 mmol) in glacial acetic acid (2 mL).

-

Slowly add hydrogen peroxide (8 mmol, 30% solution) to the stirred solution at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the solution with 4 M aqueous sodium hydroxide.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[6]

Esterification of this compound with Acetic Anhydride

This protocol describes the acetylation of the hydroxyl groups of this compound.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (dry)

-

Toluene

-

Dichloromethane

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C and add acetic anhydride (3.0-4.0 equivalents).

-

Stir the reaction mixture at room temperature and monitor its completion by TLC.

-

Quench the reaction by adding methanol.

-

Co-evaporate the mixture with toluene.

-

Dilute the residue with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel column chromatography.[7]

Analytical Methods

Gas Chromatography (GC):

-

Column: DB-WAX Ultra Inert (30m x 0.25 mm ID x 0.25 um)[8]

-

Injection Volume: 0.500 mL (4:1 split ratio), inlet temperature 240°C[8]

-

Carrier Gas: Helium (constant flow 1.7 mL/sec)[8]

-

Detector: Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) can be used for selective detection of sulfur-containing compounds.[8][9]

High-Performance Liquid Chromatography (HPLC):

-

Column: ODS C18 column (250 mm × 4.6 mm i.d., 5 μm)[10]

-

Mobile Phase: A gradient of water (solvent A) and methanol or acetonitrile (solvent B) is typically used. For example, a linear gradient from 60% to 75% B over 30 minutes.[10]

-

Flow Rate: 1.0 mL/min[10]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).[10]

Visualizations

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Metabolic Pathway of Sulfur Mustard

This compound is a known metabolite of the chemical warfare agent sulfur mustard. The metabolic pathway involves hydrolysis followed by oxidation.

Caption: Metabolic conversion of sulfur mustard to this compound.

Thermal Decomposition

While generally stable, this compound will decompose at elevated temperatures. Information in the public domain suggests a decomposition temperature above 160°C.[11] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to precisely determine the decomposition profile and identify the decomposition products, which may include oxides of sulfur and carbon.

Toxicology and Safety

This compound is classified as a respiratory sensitizer and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[9] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, and to use appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

In vitro cytotoxicity studies have been conducted on various cell lines to assess the toxicity of diols. For instance, ethanol, a simple diol, has shown dose-dependent cytotoxic effects on cell lines such as MCF-7 and HepG2.[12][13] While specific comprehensive toxicological data for this compound is limited in the readily available literature, its structural similarity to other diols suggests that it should be handled with care, and further toxicological evaluation may be warranted for specific applications, particularly in drug development.

Conclusion

This compound is a valuable and versatile chemical with a range of applications stemming from its unique bifunctional nature. Its reactivity, primarily through its hydroxyl groups, allows for its use in polymerization, cross-linking, and as a synthetic intermediate. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in research and development. This guide provides a foundational understanding to aid scientists and professionals in their work with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Biological fate of sulphur mustard, 1,1'-thiobis(2-chloroethane): isolation and identification of urinary metabolites following intraperitoneal administration to rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. my.ucanr.edu [my.ucanr.edu]

- 9. baaqmd.gov [baaqmd.gov]

- 10. researchgate.net [researchgate.net]

- 11. Buy this compound | 2580-77-0 [smolecule.com]

- 12. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 13. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]

Spectroscopic Profile of 2,2'-Sulfonyldiethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Sulfonyldiethanol (CAS No. 2580-77-0), a versatile organic compound utilized as a crosslinking agent, chemical intermediate, and analytical reagent. This document compiles available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting it in a structured format for easy reference and comparison. Detailed experimental methodologies are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | D₂O | 3.72 | Triplet | –CH₂SO₂– |

| ¹³C | - | Data not available in public records | - | - |

| ¹³C | - | Data not available in public records | - | - |

Note: Due to the symmetrical nature of the molecule, only one set of signals is expected for the ethyl groups in both ¹H and ¹³C NMR spectra.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | O–H stretch | Strong, Broad |

| ~2940 | C-H stretch (asymmetric) | Medium |

| ~2880 | C-H stretch (symmetric) | Medium |

| ~1450 | CH₂ bend (scissoring) | Medium |

| ~1290 | S=O stretch (asymmetric) | Strong |

| ~1120 | S=O stretch (symmetric) | Strong |

| ~1050 | C-O stretch | Strong |

Table 3: Mass Spectrometry (MS) Data

| m/z | Proposed Fragment | Relative Abundance |

| 154 | [M]⁺ (Molecular Ion) | Data not available in public records |

| Other Fragments | Data not available in public records | Data not available in public records |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The ¹H and ¹³C NMR spectra are then acquired on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically 16 to 64 scans. For ¹³C NMR, a larger number of scans (1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to a suitable internal standard, such as tetramethylsilane (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for both solid and liquid samples. A small amount of solid this compound is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp. Alternatively, the solid can be ground with potassium bromide (KBr) and pressed into a pellet for transmission analysis. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or the KBr pellet is collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. Due to the polar nature and relatively low volatility of this compound, derivatization is often necessary to improve its chromatographic properties. A common method involves silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers. The derivatized sample is then injected into the GC, which is equipped with a capillary column suitable for the analysis of polar compounds. The GC oven temperature is programmed to ramp from a low initial temperature to a final temperature that ensures the elution of the derivatized analyte. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a mass-to-charge (m/z) range of approximately 40 to 400.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a small organic molecule like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Disclaimer: The spectroscopic data presented in this guide is based on publicly available information and typical values for the functional groups present in this compound. Detailed, experimentally verified spectra for this specific compound are not widely available in the public domain. Researchers are encouraged to acquire their own data for critical applications. The request for signaling pathway diagrams is not applicable to this compound, as it is primarily a chemical reagent and not known to be involved in biological signaling cascades.

An In-depth Technical Guide to the Solubility of 2,2'-Sulfonyldiethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2,2'-Sulfonyldiethanol, a compound of interest in various chemical and pharmaceutical applications. While a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative solubility data for this compound in a wide range of organic solvents, this document provides a robust framework for researchers to experimentally determine this crucial physical property. The guide includes standardized templates for data presentation and a detailed experimental protocol based on established methodologies for solubility determination of polar organic compounds.

Quantitative Solubility Data

To facilitate consistent and comparable data collection within the scientific community, the following table is provided as a template for presenting experimentally determined solubility data for this compound.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

| Solvent Name | Chemical Class | Temperature (°C) | Solubility ( g/100g of solvent) | Solubility (Mole Fraction, x) |

| e.g., Methanol | Alcohol | 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | Alcohol | 25 | Data to be determined | Data to be determined |

| e.g., Acetone | Ketone | 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined |

| e.g., Tetrahydrofuran | Ether | 25 | Data to be determined | Data to be determined |

| e.g., Acetonitrile | Nitrile | 25 | Data to be determined | Data to be determined |

| e.g., Toluene | Aromatic Hydrocarbon | 25 | Data to be determined | Data to be determined |

| e.g., Heptane | Aliphatic Hydrocarbon | 25 | Data to be determined | Data to be determined |

| e.g., Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | Data to be determined | Data to be determined |

Note: Qualitative data suggests that this compound is slightly soluble in DMSO and Methanol.[1][2]

Experimental Protocols for Solubility Determination

The following section details the isothermal equilibrium method, also known as the shake-flask method, which is a reliable technique for determining the thermodynamic solubility of a solid in a liquid.[3][4] A gravimetric analysis protocol is also described as a straightforward method for concentration determination.

This method relies on achieving a saturated solution at a constant temperature and then measuring the concentration of the solute in the liquid phase.[3][4]

Apparatus and Materials:

-

High-purity this compound (solute)

-

High-purity organic solvents

-

Analytical balance (accuracy ±0.1 mg)

-

Thermostatic shaker or water bath with temperature control (accuracy ±0.1 °C)

-

Calibrated thermometer

-

Screw-cap glass vials or flasks

-

Syringes and syringe filters (e.g., 0.45 μm PTFE)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical instrumentation for concentration analysis (e.g., HPLC, UV-Vis spectrophotometer, or a drying oven for gravimetric analysis)

Procedure:

-

Preparation of the Slurry: Add an excess amount of this compound to a known mass or volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a predetermined time to allow the system to reach equilibrium. The time required can vary significantly between solvent systems and should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.[4][5]

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To prevent precipitation of the solute due to temperature changes, the syringe can be pre-warmed or pre-cooled to the experimental temperature. Immediately pass the sample through a syringe filter into a pre-weighed container to remove any undissolved microparticles.

-

Concentration Analysis: Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method.

The gravimetric method is a simple and accurate way to determine the concentration of the solute after the solvent has been removed.[6][7][8]

Procedure:

-

Accurately weigh a clean, dry evaporating dish or vial (W₁).

-

Transfer a known mass of the filtered saturated solution (supernatant) into the pre-weighed dish (W₂). The mass of the solution is (W₂ - W₁).

-

Carefully evaporate the solvent in a drying oven at a temperature below the solvent's boiling point and the solute's decomposition point until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it again to get the mass of the dish plus the dry solute (W₃).

-

The mass of the solute is (W₃ - W₁) and the mass of the solvent is (W₂ - W₃).

Calculations:

-

Solubility ( g/100g of solvent): = [(Mass of solute) / (Mass of solvent)] x 100

-

Mole Fraction (x): = (moles of solute) / (moles of solute + moles of solvent)

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

References

- 1. 2580-77-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 2580-77-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. solubilityofthings.com [solubilityofthings.com]

In-Depth Technical Guide: Thermal Decomposition of 2,2'-Sulfonyldiethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition properties of 2,2'-Sulfonyldiethanol (CAS No. 2580-77-0). The document details its thermal stability, outlines the primary experimental protocols for its analysis, and presents a logical workflow for characterization.

Introduction to this compound

This compound, also known as bis(2-hydroxyethyl) sulfone, is a bifunctional molecule featuring two hydroxyl groups and a central sulfonyl moiety. Its chemical structure lends it to applications as a crosslinking agent in polymer synthesis and as a chemical intermediate. Understanding the thermal stability of this compound is critical for its safe handling, storage, and application in various manufacturing and research settings, particularly in processes involving elevated temperatures.

Thermal Decomposition Temperature

Table 1: Thermal Decomposition Data for this compound

| Parameter | Value | Source |

| Decomposition Temperature | > 160 °C | [1] |

Experimental Protocols for Thermal Analysis

The thermal decomposition of this compound is typically characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss during decomposition.

Methodology:

-

Instrument Preparation: A thermogravimetric analyzer is calibrated for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: The sample is heated in a controlled atmosphere, typically an inert gas such as nitrogen, to study its intrinsic thermal stability without oxidative effects. The flow rate is maintained at a constant level (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, determined from the first derivative of the TGA curve (DTG curve).

-

Mass Loss Percentage: The percentage of the initial mass lost at different temperature ranges.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound, identifying endothermic or exothermic events.

Methodology:

-

Instrument Preparation: A differential scanning calorimeter is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: The sample and reference pans are placed in the DSC cell under a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, mirroring the TGA experiment (e.g., heating from ambient to 400°C at 10°C/min).

-

-

Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Melting Point (Tm): If the compound melts before decomposing, an endothermic peak will be observed.

-

Decomposition Events: Thermal decomposition can be associated with endothermic or exothermic peaks, providing information about the energetics of the decomposition process.

-

Enthalpy of Decomposition (ΔHd): The area under the decomposition peak is integrated to quantify the heat absorbed or released during the process.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal characterization of this compound.

Caption: Workflow for Thermal Analysis of this compound.

Potential Decomposition Pathway

While specific studies on the decomposition pathway of this compound are limited, the thermal degradation of similar sulfone and alcohol-containing compounds suggests a likely mechanism. The decomposition is expected to initiate with the cleavage of the C-S or C-O bonds, which are generally the weaker bonds in the molecule. This could be followed by a series of complex reactions including dehydration, elimination, and fragmentation, leading to the formation of volatile products such as sulfur dioxide, water, and various smaller organic molecules.

The following diagram illustrates a plausible high-level decomposition relationship.

Caption: Plausible Thermal Decomposition Pathway.

Conclusion

This compound exhibits thermal stability up to 160°C, making it suitable for various applications where moderate heat is applied. For processes requiring higher temperatures, a thorough thermal analysis using TGA and DSC is essential to understand its decomposition behavior and ensure safe operation. The experimental protocols outlined in this guide provide a robust framework for such characterization. Further research to elucidate the detailed decomposition kinetics and identify the specific degradation products would provide a more complete understanding of the thermal properties of this compound.

References

An In-depth Technical Guide to the Physical Properties of 2,2'-Sulfonyldiethanol (CAS 2580-77-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2'-Sulfonyldiethanol, a compound with applications as a cross-linking agent and its identification as a metabolite.[1][2] The information presented herein is intended to support research and development activities by providing key data points and the methodologies used to obtain them.

Core Physical and Chemical Properties

This compound, also known as bis(2-hydroxyethyl) sulfone, is an organic compound with the chemical formula C4H10O4S.[3] It is recognized for its two hydroxyl groups and a central sulfone functional group.[4]

| Property | Value | Units | Conditions |

| Molecular Weight | 154.18 | g/mol | |

| Melting Point | 58.1 | °C | |

| Boiling Point | 432 | °C | |

| Density | 1.236 | g/mL | at 25 °C |

| Vapor Pressure | 23.5 | mmHg | at 20 °C |

| Vapor Density | 5.5 | (vs air) | |

| Flash Point | 215 | °C | |

| Refractive Index | 1.42 | n20/D | |

| LogP | -2.06 | at 21.5℃ | |

| pKa | 13.35 ± 0.10 | (Predicted) | |

| Solubility | Slightly soluble in DMSO and Methanol. |

The data in this table has been compiled from multiple sources.[3][4][5][6]

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. While specific experimental records for this compound are not detailed in the available literature, the following are general and widely accepted methodologies, often based on ASTM (American Society for Testing and Materials) standards.

1. Melting Point Determination (Capillary Method)

The melting point is determined using the capillary method, a standard technique recognized by pharmacopeias.[7]

-

Principle: A small, powdered sample of the crystalline material is packed into a thin-walled capillary tube. This tube is placed in a heating apparatus (either a liquid bath or a metal block) in close proximity to a calibrated thermometer. The temperature is increased at a controlled rate. The melting range is recorded from the temperature at which the substance begins to melt to the temperature at which it becomes completely liquid.[7] Pure compounds typically exhibit a sharp melting point.[8]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer or digital temperature probe.

-

Procedure Outline:

-

A dry, powdered sample is loaded into a capillary tube to a height of a few millimeters.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to approximately 1-2°C per minute.

-

The temperatures at the first sign of liquid formation and when the entire sample has melted are recorded to define the melting range.

-

2. Boiling Point Determination

The boiling point is determined at atmospheric pressure.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For this determination, a sample is heated under equilibrium conditions, and the temperature of the vapor is measured.[9][10]

-

Apparatus: A round-bottom flask, a condenser, a heating mantle, a calibrated thermometer, and boiling chips.[9]

-

Procedure Outline:

-

The liquid sample and boiling chips are placed in the flask.

-

The apparatus is assembled for distillation.

-

The sample is heated, and the temperature is recorded when the liquid is boiling and a steady reflux of condensate is observed on the thermometer.[10]

-

The observed temperature is corrected for any deviation in barometric pressure from standard pressure.[11]

-

3. Density Measurement (Oscillating U-tube Method)

The density of liquid samples is commonly determined using a digital density meter.

-

Principle: A small volume of the liquid is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube due to the mass of the sample is measured. This frequency change is then used with calibration data to determine the density of the liquid.[6]

-

Apparatus: Digital density meter with an oscillating U-tube.

-

Procedure Outline (based on ASTM D4052/D7777):

-

The instrument is calibrated using fluids of known density (e.g., dry air and pure water).

-

The sample is injected into the clean, dry U-tube, ensuring no air bubbles are present.[12]

-

The instrument measures the oscillation period and calculates the density, typically displaying it at the test temperature.

-

4. Vapor Pressure Determination

Vapor pressure can be determined by various methods, including thermal analysis.

-

Principle (based on ASTM E1782): This method involves measuring the boiling point of the liquid at several different applied pressures using differential scanning calorimetry (DSC) or differential thermal analysis (DTA). The vapor pressure is the applied pressure at which the boiling of the liquid is observed.[13]

-

Apparatus: High-pressure differential scanning calorimeter (HP-DSC) or high-pressure differential thermal analyzer (HP-DTA).

-

Procedure Outline:

-

A small amount of the sample is placed in the instrument's sample pan.

-

The system is pressurized to a known level with an inert gas.

-

The sample is heated at a controlled rate, and the onset temperature of the boiling endotherm is recorded.

-

This process is repeated at various pressures to generate a vapor pressure versus temperature curve.

-

5. Refractive Index Measurement

The refractive index is typically measured using a refractometer.

-

Principle (based on ASTM D1218): This method measures the extent to which light is bent (refracted) when it passes through the liquid sample. An Abbe-type refractometer is commonly used, where a drop of the sample is placed between two prisms. The refractive index is read from a scale or digital display.[14]

-

Apparatus: Calibrated Abbe refractometer or a digital refractometer.

-

Procedure Outline:

-

The refractometer prisms are cleaned and calibrated with a standard of known refractive index.

-

A small amount of the sample is applied to the prism surface.

-

The instrument is adjusted to bring the dividing line between light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.[15]

-

6. Flash Point Determination (Closed-Cup Method)

The flash point is determined using a closed-cup tester to assess flammability.

-

Principle (based on ASTM D93): The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[3][16]

-

Apparatus: Pensky-Martens closed-cup flash point tester (manual or automated).[4][16]

-

Procedure Outline:

-

The sample is placed in the test cup of the apparatus.

-

The sample is heated and stirred at a specified rate.

-

At regular temperature intervals, the ignition source is applied.

-

The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.

-

Logical Relationships of Physical Properties

The following diagram illustrates the logical grouping of the physical properties of this compound.

Caption: Logical grouping of this compound's physical properties.

References

- 1. store.astm.org [store.astm.org]

- 2. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 5. store.astm.org [store.astm.org]

- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 7. thinksrs.com [thinksrs.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 13. store.astm.org [store.astm.org]

- 14. matestlabs.com [matestlabs.com]

- 15. kaycantest.com [kaycantest.com]

- 16. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

An In-depth Technical Guide to the Oxidation Reactions of 2,2'-Sulfonyldiethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the potential oxidation reactions of 2,2'-Sulfonyldiethanol. While specific literature on the oxidation of this diol is limited, this document extrapolates from well-established mechanisms for the oxidation of primary alcohols to provide a comprehensive theoretical framework. The guide covers the expected reaction pathways, products, and detailed experimental protocols based on common oxidation methodologies.

Introduction to this compound and its Reactivity

This compound, also known as bis(2-hydroxyethyl) sulfone, is a bifunctional molecule containing two primary alcohol moieties and a central sulfonyl group. The presence of the hydroxyl groups makes it a substrate for various oxidation reactions, potentially leading to the formation of aldehydes and carboxylic acids. The sulfonyl group is generally stable to further oxidation under the conditions used for alcohol oxidation.

The oxidation of this compound can proceed in a stepwise manner, first yielding the corresponding dialdehyde, 2-(2-oxoethylsulfonyl)acetaldehyde, and upon further oxidation, the dicarboxylic acid, 2,2'-sulfonylbis(acetic acid). The choice of oxidizing agent and reaction conditions is crucial in selectively obtaining the desired product. Mild oxidizing agents are typically employed for the synthesis of aldehydes, while stronger oxidants are required for the formation of carboxylic acids.

Potential Oxidation Pathways of this compound

The oxidation of the primary alcohol groups of this compound to aldehydes or carboxylic acids can be achieved through various established methods. This section details the theoretical application of two common and effective oxidation protocols: the Swern oxidation for conversion to the dialdehyde and the pyridinium chlorochromate (PCC) oxidation as another route to the dialdehyde, which with stronger chromium-based reagents can lead to the dicarboxylic acid.

Oxidation to 2-(2-oxoethylsulfonyl)acetaldehyde (Dialdehyde)

The selective oxidation of this compound to its corresponding dialdehyde requires mild conditions to prevent overoxidation to the carboxylic acid.

The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes.[1][2] It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[1]

Mechanism:

The reaction proceeds through the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to yield the aldehyde and dimethyl sulfide.[1][3]

Caption: Proposed mechanism for the Swern oxidation of this compound.

PCC is a milder alternative to other chromium-based oxidants and is effective for the oxidation of primary alcohols to aldehydes without significant overoxidation to carboxylic acids.[4][5][6]

Mechanism:

The alcohol attacks the chromium center of PCC to form a chromate ester. A base then removes a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond and reduction of Cr(VI) to Cr(IV).[4][5]

Caption: Proposed mechanism for the PCC oxidation of this compound.

Oxidation to 2,2'-sulfonylbis(acetic acid) (Dicarboxylic Acid)

The complete oxidation of this compound to the corresponding dicarboxylic acid requires stronger oxidizing agents and more forcing conditions than those used for aldehyde synthesis.

Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent capable of converting primary alcohols directly to carboxylic acids.[7][8]

Mechanism:

Similar to the PCC oxidation, the reaction proceeds through a chromate ester intermediate. However, in the aqueous acidic conditions of the Jones oxidation, the initially formed aldehyde is hydrated to a gem-diol, which is then further oxidized to the carboxylic acid.[8][9]

Caption: Stepwise oxidation of this compound to the dicarboxylic acid.

Data Presentation

Due to the lack of specific experimental data for the oxidation of this compound, the following tables summarize typical conditions and expected outcomes based on general procedures for diol oxidation.

Table 1: Summary of Oxidation Reactions to Dialdehyde

| Oxidation Method | Oxidizing Agent | Activator/Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Swern Oxidation | DMSO | Oxalyl Chloride / Triethylamine | Dichloromethane | -78 to RT | 70-90 |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | - | Dichloromethane | Room Temperature | 70-85 |

Table 2: Summary of Oxidation Reaction to Dicarboxylic Acid

| Oxidation Method | Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| Jones Oxidation | CrO₃ / H₂SO₄ | Acetone / Water | 0 to RT | 60-80 |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the oxidation of this compound based on standard laboratory procedures for analogous transformations.

Protocol for Swern Oxidation to 2-(2-oxoethylsulfonyl)acetaldehyde

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM (100 mL) and oxalyl chloride (2.2 eq).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (4.4 eq) in anhydrous DCM (20 mL) via the dropping funnel, maintaining the temperature below -60 °C.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous DCM (30 mL) dropwise, ensuring the temperature remains below -60 °C.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) dropwise, and continue stirring for 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding water (50 mL).

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude dialdehyde.

-

Purify the product by column chromatography on silica gel.

Caption: Experimental workflow for the Swern oxidation.

Protocol for PCC Oxidation to 2-(2-oxoethylsulfonyl)acetaldehyde

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite or silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware

Procedure:

-

To a round-bottom flask containing a suspension of PCC (2.5 eq) in anhydrous DCM (100 mL), add a solution of this compound (1.0 eq) in anhydrous DCM (20 mL) in one portion.

-

Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether (100 mL).

-

Pass the mixture through a short pad of Celite or silica gel to remove the chromium salts, washing the pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude dialdehyde.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol for Jones Oxidation to 2,2'-sulfonylbis(acetic acid)

Materials:

-

This compound

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Isopropanol

-

Sodium bisulfite

-

Diethyl ether or ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware

Procedure:

-

Prepare the Jones reagent by dissolving chromium trioxide (2.7 g) in concentrated sulfuric acid (2.3 mL) and then carefully diluting with water to a final volume of 10 mL.

-

Dissolve this compound (1.0 eq) in acetone (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add the Jones reagent dropwise to the stirred solution, maintaining the temperature between 0-10 °C. The color of the solution will change from orange to green.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-6 hours, or until TLC indicates the disappearance of the starting material.

-

Quench the excess oxidant by the dropwise addition of isopropanol until the green color persists.

-

Remove the acetone under reduced pressure.

-

Dilute the residue with water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude dicarboxylic acid.

-

Recrystallize the crude product from a suitable solvent system to obtain the pure 2,2'-sulfonylbis(acetic acid).

Conclusion

The oxidation of this compound represents a viable pathway to synthesize its corresponding dialdehyde and dicarboxylic acid derivatives. While direct experimental literature on this specific substrate is scarce, established oxidation methodologies for primary alcohols provide a strong theoretical basis for these transformations. The choice of oxidant and reaction conditions is paramount for achieving the desired product selectivity. The protocols and mechanisms outlined in this guide serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development to explore the synthetic utility of this compound and its oxidized derivatives. Further experimental validation is necessary to optimize these reactions and fully characterize the products.

References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. Swern Oxidation [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

2,2'-Sulfonyldiethanol: A Key Metabolite for the Verification of Sulfur Mustard Exposure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sulfur mustard (bis(2-chloroethyl) sulfide), a potent vesicant and alkylating chemical warfare agent, poses a significant threat due to its severe, debilitating effects on the skin, eyes, and respiratory tract.[1][2] First utilized in World War I, its ease of synthesis and persistence in the environment make it a continuing global concern.[2][3] Following exposure, sulfur mustard is rapidly metabolized in the body, making the detection of the parent compound in biological samples challenging.[4][5] Consequently, the identification and quantification of its metabolites are crucial for the retrospective verification of exposure, early diagnosis, and monitoring of poisoning.[6][7]

Among the various metabolic products, 2,2'-Sulfonyldiethanol, also known as thiodiglycol sulfone, represents a significant oxidation product within the hydrolysis pathway of sulfur mustard. This guide provides a comprehensive technical overview of this compound's role as a biomarker, detailing its metabolic formation, quantitative detection in biological matrices, and the experimental protocols employed for its analysis.

Metabolic Pathways of Sulfur Mustard

Upon absorption through the skin, lungs, or ingestion, sulfur mustard undergoes several key metabolic transformations.[8] The primary routes of metabolism are hydrolysis, oxidation, and conjugation with glutathione.[9][10]

-

Hydrolysis: Sulfur mustard rapidly hydrolyzes in the aqueous environment of the body to form thiodiglycol (TDG).[8][11][12] This is a critical initial step in its detoxification.

-

Oxidation: The resulting thiodiglycol is then susceptible to oxidation. It is first oxidized to thiodiglycol sulfoxide (TDGO) and can be further oxidized to form this compound (thiodiglycol sulfone).[10][13]

-

Glutathione Conjugation and β-Lyase Pathway: Sulfur mustard can also react with glutathione (GSH), a key cellular antioxidant.[10][14] This conjugate can then enter the β-lyase pathway, leading to the formation of urinary metabolites such as 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] (SBMSE) and 1-methylsulfinyl-2-[2-(methylthio)ethylsulfonyl]ethane (MSMTESE).[4][6]

-

Adduct Formation: As a potent alkylating agent, sulfur mustard also forms covalent adducts with macromolecules like DNA and proteins (e.g., hemoglobin and albumin).[3][9][15] These adducts serve as long-term biomarkers of exposure.[16]

The following diagram illustrates the major metabolic routes of sulfur mustard.

Quantitative Data of Sulfur Mustard Metabolites in Biological Samples

The detection and quantification of sulfur mustard metabolites in urine and blood are primary methods for confirming exposure. The concentration and detection window of these biomarkers can vary depending on the dose, route of exposure, and individual metabolic differences. Below is a summary of quantitative data from a published case study of accidental sulfur mustard exposure.

| Metabolite | Biological Matrix | Time After Exposure | Concentration (ng/mL) | Analytical Method | Reference |

| β-Lyase Metabolite | Urine | Day 2 | 41.0 (Patient 1) | GC-MS/MS | [17] |

| Day 2 | 2.6 (Patient 2) | GC-MS/MS | [17] | ||

| Day 7 | Detectable (Patient 2) | GC-MS/MS | [17] | ||

| Day 11 | Detectable (Patient 1) | GC-MS/MS | [17] | ||

| Thiodiglycol (TDG) | Urine | Day 2 | 24.0 (Patient 1) | GC-MS/MS | [17] |

| TDG + TDG-sulfoxide | Urine | Day 2 | 50.0 (Patient 1) | GC-MS/MS | [17] |

| Bis-mercapturate of Mustard Sulfone | Urine | Day 2 | 3.1 (Patient 1) | LC-MS/MS | [17] |

Note: Patient 1 had significantly more severe blistering (6.5% of total body surface area) compared to Patient 2 (one small blister).

Experimental Protocols for Analysis

The analysis of this compound and other polar sulfur mustard metabolites in complex biological matrices like urine and blood requires robust and sensitive analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques employed.[4][5]

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial first step for accurate quantification is the efficient extraction of the target analytes from the biological matrix and removal of interfering substances. Solid-phase extraction is a widely used technique.

Protocol for Urinary Metabolites:

-

Sample Pre-treatment: A small volume of urine (e.g., 0.1 mL) is typically used.[6] An internal standard (e.g., deuterated analog) is added to the sample for accurate quantification.

-

SPE Cartridge Conditioning: An appropriate SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) is conditioned sequentially with a solvent like methanol followed by water or a buffer to activate the stationary phase.

-

Sample Loading: The pre-treated urine sample is loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with a weak solvent (e.g., water or a mild buffer) to remove salts and other highly polar interferences while retaining the analytes of interest.

-

Elution: The retained metabolites are eluted from the cartridge using an appropriate organic solvent or solvent mixture (e.g., methanol or acetonitrile).

-

Post-Elution Processing: The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).[6]

Analytical Instrumentation and Methodology

1. Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is highly effective for the simultaneous quantification of multiple polar, non-volatile metabolites without the need for derivatization.

-

Chromatographic Separation:

-

Column: A reverse-phase column (e.g., C18) is commonly used to separate the metabolites based on their polarity.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with a modifier like formic acid) and an organic phase (e.g., acetonitrile or methanol). This allows for the separation of compounds with a range of polarities.[6][7]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is the preferred method for these polar analytes, and it can be operated in either positive or negative ion mode depending on the specific metabolites.[6]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. In this mode, the mass spectrometer is set to specifically monitor a precursor ion (the molecular ion of the analyte) and one or more of its characteristic product ions generated by collision-induced dissociation. This provides very high selectivity and sensitivity.

-

Validation: The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated method reported an LOD of 0.25 ng/mL for TDG in urine.[6]

-

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique, particularly for less polar or volatile compounds. For polar metabolites like TDG and its sulfone, a derivatization step is often required to increase their volatility and improve their chromatographic properties.

-

Derivatization: The hydroxyl groups of TDG or this compound can be derivatized, for example, using pentafluorobenzoyl chloride.[18] This creates a less polar and more volatile derivative that is suitable for GC analysis.

-

Chromatographic Separation:

-

Column: A capillary column with a non-polar or semi-polar stationary phase is used for separation.

-

Temperature Program: The oven temperature is ramped up over the course of the analysis to elute compounds with different boiling points.

-

-

Mass Spectrometric Detection:

-

Ionization: Electron Impact (EI) or Chemical Ionization (CI) can be used. Negative-ion chemical ionization (NICI) can provide excellent sensitivity for derivatized compounds containing electrophilic groups.[18]

-

Analysis Mode: Selected Ion Monitoring (SIM) or full-scan mode can be used. SIM, where only specific ions of interest are monitored, offers higher sensitivity for quantification.

-

The following diagram outlines a typical workflow for the analysis of sulfur mustard metabolites.

Conclusion

This compound, as a downstream oxidation product of the primary sulfur mustard hydrolysate, is an important biomarker for the verification of exposure. While its direct quantification is less frequently reported than that of its precursors, thiodiglycol and thiodiglycol sulfoxide, its presence provides further confirmation of the metabolic cascade following sulfur mustard intoxication. The robust analytical workflows, primarily centered around SPE sample cleanup followed by UHPLC-MS/MS or GC-MS analysis, provide the necessary sensitivity and specificity to detect these metabolites at trace levels in biological samples. Continued research and development of these analytical methods are essential for improving our capabilities in the diagnosis and medical management of chemical warfare agent exposure.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. Sulfur Mustard Toxicity Following Dermal Exposure: Role of Oxidative Stress, and Antioxidant Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ANALYTICAL METHODS - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Simultaneous quantification of four metabolites of sulfur mustard in urine samples by ultra-high performance liquid chromatography-tandem mass spectrometry after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Capsaicinoids, Chloropicrin and Sulfur Mustard: Possibilities for Exposure Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Thiodiglycol - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Applying human and pig hepatic in vitro experiments for sulfur mustard study: screening and identification of metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. A Simplified Method for Quantifying Sulfur Mustard Adducts to Blood Proteins by Ultra-High Pressure Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of urinary metabolites of sulfur mustard in two individuals after accidental exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Monitoring sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol cleaved from blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safe Handling of 2,2'-Sulfonyldiethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the proper handling of 2,2'-Sulfonyldiethanol. Designed for laboratory and drug development settings, this document outlines toxicological data, safe handling procedures, and emergency protocols to ensure a secure working environment.

Section 1: Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is critical for its safe handling and storage. This data, summarized in Table 1, has been compiled from various safety data sheets and chemical suppliers.

| Property | Value | Source |